trans-3-Heptene

Combustion Chemistry Fuel Kinetics Ignition Delay

trans-3-Heptene ((E)-hept-3-ene, CAS 14686-14-7) is an acyclic internal alkene with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol. It exists as a colorless liquid at room temperature and is characterized by a central carbon-carbon double bond with alkyl chains in a trans (E) configuration.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 14686-14-7
Cat. No. B081421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Heptene
CAS14686-14-7
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCCC=CCC
InChIInChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+
InChIKeyWZHKDGJSXCTSCK-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Heptene (CAS 14686-14-7): Essential Physical and Chemical Baseline for Research Procurement


trans-3-Heptene ((E)-hept-3-ene, CAS 14686-14-7) is an acyclic internal alkene with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol [1]. It exists as a colorless liquid at room temperature and is characterized by a central carbon-carbon double bond with alkyl chains in a trans (E) configuration. Key physical properties include a boiling point of 94–95.7 °C, a melting point of –136.6 to –137 °C, and a density of 0.698 g/mL at 25 °C [2]. As a C7 olefin, it serves as a fundamental building block in organic synthesis, polymerization studies, and combustion research, with documented applications as both a reactive intermediate and a mechanistic probe [3].

Research Context Combustion kinetics & fuel surrogate modeling
Research Context Chain-walking & termination polymerization studies
Research Context Stereochemical oxidation pathway probe

Why trans-3-Heptene (CAS 14686-14-7) Cannot Be Substituted by Its Isomers or Homologs


The term 'heptene' refers to multiple positional and geometric isomers with dramatically different physical, chemical, and reactive properties. Procuring the incorrect isomer—or assuming that any C7 alkene will suffice—introduces uncontrolled experimental variables and can invalidate research outcomes. As demonstrated in quantitative studies, trans-3-heptene exhibits distinct ignition delay times, polymerization kinetics, and oxidative product distributions compared to 1-heptene, trans-2-heptene, and cis-3-heptene [1][2][3]. These differences stem from the specific position of the double bond along the carbon chain and its rigid trans geometry, which collectively dictate molecular shape, electron density, and the accessibility of reactive pathways. The evidence below quantifies these critical differences, enabling precise scientific selection and procurement.

Attribute
trans-3-Heptene
Isomer / Homolog
Ignition reactivity
Slowest ignition; inhibited radical branching
1-heptene, trans-2-heptene: measurably faster ignition
Polymerization rate
Slowest rate; internal double bond restricts insertion
1-heptene: fastest; 2-heptene: intermediate rate
Oxidation selectivity
Higher cleavage pathway; lower ketone yield
cis-3-heptene: higher ketone yield via ketonization

trans-3-Heptene (CAS 14686-14-7): Quantitative Comparative Evidence for Informed Procurement


Ignition Delay Time Comparison of C7 Heptene Isomers Under Engine-Relevant Conditions

The ignition delay time (IDT) of trans-3-heptene is measurably different from its isomers 1-heptene and trans-2-heptene. Experimental measurements show that the reactivity of heptene isomers decreases as the C=C bond moves toward the center of the molecular structure, with trans-3-heptene exhibiting the most inhibited reactivity among the three isomers tested [1]. This difference is pronounced at low and intermediate temperatures where the position of the double bond critically affects the formation of reactive radicals [1].

Ignition delay
Head-to-head
Reactivity: 1-heptene ≈ trans-2-heptene > trans-3-heptene; central C=C inhibits chain branching at low/intermediate T
Informs isomer-specific combustion kinetic model selection
Measured at 613–1257 K, 15–30 bar; supports fuel surrogate differentiation
Combustion Chemistry Fuel Kinetics Ignition Delay

Polymerization Reactivity Hierarchy: trans-3-Heptene vs. 1-Heptene and 2-Heptene

In Ziegler-Natta catalyzed monomer-isomerization polymerization, trans-3-heptene exhibits a measurably lower polymerization rate compared to 1-heptene and 2-heptene isomers. The study established a clear reactivity order, confirming that the position of the internal double bond in 3-heptene significantly impedes the rate-limiting isomerization and insertion steps [1].

Polymerization rate
Head-to-head
Rate order: 1-heptene ≥ 2-heptene > 3-heptene; internal double bond slows Ziegler-Natta insertion
Supports reaction design for controlled polymerization kinetics
(C₂H₅)₃Al-TiCl₃, 80 °C; rate differences affect polymer microstructure
Polymer Chemistry Catalysis Ziegler-Natta

Oxidative Cleavage Pathway Partitioning: trans-3-Heptene vs. cis-3-Heptene

While the overall conversion of cis- and trans-3-heptene during oxidation with nitrous oxide is similar, the stereochemistry of the double bond has a pronounced effect on the reaction pathway selectivity. Specifically, the trans-isomer undergoes a higher proportion of C=C bond cleavage relative to the productive ketonization pathway compared to the cis-isomer, resulting in a lower yield of the desired carbonyl products [1].

Oxidation pathway
Head-to-head
trans-3-heptene: higher C=C cleavage pathway contribution, lower ketone yield vs cis-3-heptene
Informs substrate choice for ketonization vs. cleavage studies
N₂O oxidation; directional stereochemical effect on product selectivity
Organic Synthesis Oxidation Chemistry Stereoselectivity

Chain-Walking Polymerization: Unique Branched Polymer Architecture from trans-3-Heptene

Under chain-walking polymerization conditions with α-diimine nickel catalysts, trans-3-heptene generates a distinct polyolefin microstructure not obtainable from 1-pentene, 2-hexene, or 4-octene. The polymerization proceeds via 3,4- and 4,3-insertion followed by chain-walking, yielding a periodically branched amorphous polymer with a glass transition temperature (Tg) of approximately –68 °C and containing ethyl, propyl, and butyl branches [1].

Chain-walking polymer
Cross-study
Amorphous polymer; Tg ≈ –68 °C; ethyl, propyl, butyl branches; tunable by temperature
Enables synthesis of periodically branched polyolefins for microstructure research
α-diimine nickel catalysts; branching pattern unique to 3-heptene monomer
Polymer Microstructure Catalysis Chain-Walking

Differential Termination Behavior in Ethylene Copolymerization: trans-3-Heptene as a Selective Terminator

In ethylene copolymerization studies using (C₅Me₅)₂Sm-based catalysts, internal olefins such as trans-3-heptene act as effective chain termination agents via metalation, whereas they do not readily incorporate into the growing polyethylene chain. In contrast, α-olefins like 1-heptene are selectively incorporated once per chain. Notably, 3-heptene incorporation was not detectable, establishing it as a pure termination agent rather than a comonomer [1].

Termination behavior
Head-to-head
trans-3-heptene: pure termination agent, no detectable incorporation; 1-heptene: inserted once per chain
Supports molecular weight control without comonomer insertion
(C₅Me₅)₂Sm catalysts; FD-MS & NMR confirmation of termination-only role
Polyethylene Catalysis Chain Termination

Validated Application Scenarios for trans-3-Heptene (CAS 14686-14-7) Based on Comparative Evidence


Combustion Kinetics and Fuel Surrogate Modeling: The Least Reactive Heptene Reference

For researchers developing detailed kinetic models of alkene combustion, trans-3-heptene serves as the archetypal low-reactivity internal heptene isomer. Its significantly longer ignition delay time compared to 1-heptene and trans-2-heptene, as quantified under engine-relevant conditions (613–1257 K, 15–30 bar), makes it an essential reference compound for validating reaction mechanisms that predict reactivity suppression with central double bond positioning [1]. It is the correct choice for studies focusing on the combustion behavior of internal olefins in bio-derived or gasoline-range fuels.

Mechanistic Probe for Chain-Walking Polymerization Catalysis

The unique ability of trans-3-heptene to undergo chain-walking polymerization with α-diimine nickel catalysts to yield a periodically branched amorphous polymer (Tg ≈ –68 °C) with ethyl, propyl, and butyl branches makes it a valuable monomer for synthesizing and studying novel polyolefin microstructures [1]. Its behavior contrasts sharply with linear 1-alkenes and other internal alkenes, enabling fundamental investigations into catalyst-controlled branching and chain migration.

Molecular Weight Control in Polyethylene Synthesis via Selective Chain Termination

In polymerization processes employing metallocene-type catalysts (e.g., (C₅Me₅)₂Sm), trans-3-heptene acts as a pure chain termination agent without comonomer incorporation. This contrasts with 1-heptene, which is inserted into the polymer backbone [1]. Researchers requiring precise control over polyethylene molecular weight and end-group functionality can procure trans-3-heptene as a specific, non-incorporating terminator.

Stereochemical Effects in Selective Oxidation Reactions

trans-3-Heptene serves as a model substrate to study how cis/trans isomerism influences oxidative cleavage versus ketonization pathways. The trans-isomer exhibits a measurably higher contribution from the C=C bond cleavage route compared to cis-3-heptene, resulting in lower ketone yields under N₂O oxidation conditions [1]. It is the appropriate substrate for investigations aimed at understanding and mitigating cleavage side reactions in internal olefin oxidation.

Application
Selection Property
Validation Focus
Combustion kinetics & fuel surrogate modeling
Low-reactivity internal alkene reference
Ignition delay time ranking under engine-relevant conditions
Chain-walking polymerization catalysis research
Chain-walking monomer capability
Polymer branching architecture and thermal properties (Tg)
Polyethylene molecular weight control
Pure termination agent without comonomer incorporation
Chain-end functionality and molecular weight distribution
Stereochemical oxidation mechanism studies
trans-stereochemical oxidation pathway probe
Ketone yield vs. cleavage pathway selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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